molecular formula C6H10Cl3NOSi B12521771 N-[3-(Trichlorosilyl)propyl]prop-2-enamide CAS No. 676251-64-2

N-[3-(Trichlorosilyl)propyl]prop-2-enamide

Cat. No.: B12521771
CAS No.: 676251-64-2
M. Wt: 246.6 g/mol
InChI Key: NZEPUWZWQYCHLE-UHFFFAOYSA-N
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Description

N-[3-(Trichlorosilyl)propyl]prop-2-enamide: is an organosilicon compound that features a trichlorosilyl group attached to a propyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trichlorosilyl)propyl]prop-2-enamide typically involves the reaction of 3-(trichlorosilyl)propylamine with acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:

[ \text{3-(Trichlorosilyl)propylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert atmosphere and controlled temperature is crucial to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Trichlorosilyl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.

    Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

    Polymerization: The prop-2-enamide moiety can participate in polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

    Polymerization: Radical initiators or catalysts under controlled temperature and pressure.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Organosilicon compounds with different functional groups.

    Polymerization: Polymers with specific mechanical and chemical properties.

Scientific Research Applications

Chemistry: N-[3-(Trichlorosilyl)propyl]prop-2-enamide is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to introduce silicon-containing functional groups.

Biology and Medicine: This compound is explored for its potential use in drug delivery systems and biomedical devices due to its ability to form stable bonds with biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. It is also utilized in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-[3-(Trichlorosilyl)propyl]prop-2-enamide involves the interaction of the trichlorosilyl group with various substrates. The trichlorosilyl group can form strong covalent bonds with oxygen, nitrogen, and other nucleophilic atoms, leading to the formation of stable organosilicon compounds. The prop-2-enamide moiety can participate in polymerization reactions, contributing to the formation of polymers with unique properties.

Comparison with Similar Compounds

  • 3-(Trichlorosilyl)propyl 2-Bromo-2-methylpropanoate
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Dimethylchlorosilyl)propyl methacrylate

Comparison: N-[3-(Trichlorosilyl)propyl]prop-2-enamide is unique due to the presence of both the trichlorosilyl group and the prop-2-enamide moiety This combination allows for a wide range of chemical reactions and applications

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows for diverse reactions and applications, making it a valuable compound for scientific research and industrial development.

Properties

CAS No.

676251-64-2

Molecular Formula

C6H10Cl3NOSi

Molecular Weight

246.6 g/mol

IUPAC Name

N-(3-trichlorosilylpropyl)prop-2-enamide

InChI

InChI=1S/C6H10Cl3NOSi/c1-2-6(11)10-4-3-5-12(7,8)9/h2H,1,3-5H2,(H,10,11)

InChI Key

NZEPUWZWQYCHLE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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